[(3-Iodophenyl)Methyl](Methyl)Amine HCl

Catalog No.
S1972423
CAS No.
90389-58-5
M.F
C8H11ClIN
M. Wt
283.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(3-Iodophenyl)Methyl](Methyl)Amine HCl

CAS Number

90389-58-5

Product Name

[(3-Iodophenyl)Methyl](Methyl)Amine HCl

IUPAC Name

1-(3-iodophenyl)-N-methylmethanamine;hydrochloride

Molecular Formula

C8H11ClIN

Molecular Weight

283.54

InChI

InChI=1S/C8H10IN.ClH/c1-10-6-7-3-2-4-8(9)5-7;/h2-5,10H,6H2,1H3;1H

InChI Key

LOSPFDZMEJBGKE-UHFFFAOYSA-N

SMILES

CNCC1=CC(=CC=C1)I.Cl

Canonical SMILES

CNCC1=CC(=CC=C1)I.Cl

(3-Iodophenyl)MethylAmine Hydrochloride is a chemical compound characterized by its unique structure, which includes an iodine atom attached to a phenyl group and a methylamine moiety. This compound belongs to the class of substituted amines and can be represented by the formula C₉H₁₃ClN₂. The presence of the iodine atom enhances its reactivity and potential biological activity, making it a subject of interest in various fields of research.

Typical of amines and halogenated compounds:

  • Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, leading to the formation of new derivatives.
  • Alkylation Reactions: The amine group can react with alkyl halides to form more complex amines.
  • Acid-Base Reactions: As a hydrochloride salt, it can participate in acid-base reactions, forming free base amine upon treatment with strong bases.

Research indicates that compounds similar to (3-Iodophenyl)MethylAmine Hydrochloride may exhibit significant biological activities, including:

  • Antitumor Properties: Some iodinated phenyl compounds have shown potential in inhibiting tumor growth.
  • Neurotransmitter Modulation: Amines play a crucial role in neurotransmission; thus, this compound may influence dopaminergic or serotonergic pathways.
  • Antimicrobial Activity: Certain substituted amines have demonstrated antibacterial or antifungal properties.

Synthesis of (3-Iodophenyl)MethylAmine Hydrochloride can be achieved through various methods:

  • Iodination of Phenyl Compounds:
    • Starting with phenylmethanol, iodine is introduced under acidic conditions to yield 3-iodophenylmethanol, which is then converted to the amine.
  • Reductive Amination:
    • The reaction of 3-iodobenzaldehyde with methylamine in the presence of reducing agents like sodium cyanoborohydride can yield the desired amine.
  • Direct Amination:
    • Reaction of 3-iodobenzyl chloride with ammonia or methylamine under suitable conditions can also produce the hydrochloride salt.

The unique properties of (3-Iodophenyl)MethylAmine Hydrochloride make it useful in several applications:

  • Pharmaceutical Development: It may serve as a precursor for synthesizing new drugs targeting specific biological pathways.
  • Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry.
  • Material Science: Potential applications in developing new materials with specific electronic or optical properties.

Interaction studies involving (3-Iodophenyl)MethylAmine Hydrochloride focus on its binding affinity and activity against various biological targets. Notable interactions include:

  • Receptor Binding Studies: Investigations into how this compound interacts with neurotransmitter receptors could provide insights into its pharmacological potential.
  • Enzyme Inhibition Assays: Studies assessing its ability to inhibit specific enzymes related to disease pathways are crucial for evaluating therapeutic applications.

Several compounds share structural similarities with (3-Iodophenyl)MethylAmine Hydrochloride, each possessing unique characteristics:

Compound NameStructure FeaturesBiological Activity
3-IodobenzylamineIodine-substituted benzene ringAntitumor properties
4-IodophenylmethylamineIodine at para positionNeurotransmitter modulation
N,N-Dimethyl-3-iodobenzylamineDimethyl substitution on nitrogenAntimicrobial activity
2-Iodo-N-methylbenzamideIodine at ortho positionPotential anti-inflammatory effects

The presence of iodine in these compounds often correlates with enhanced biological activity due to increased lipophilicity and reactivity, distinguishing them from non-iodinated analogs.

Dates

Modify: 2024-04-15

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